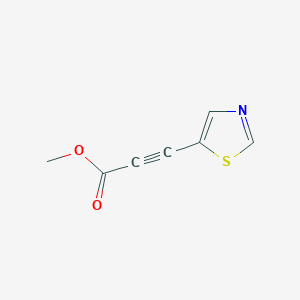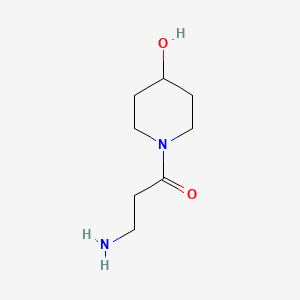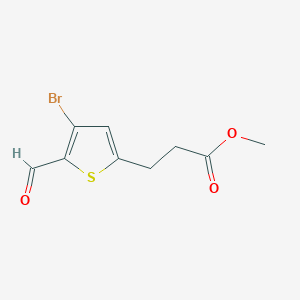
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate is an organic compound with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromo group and a formyl group, along with a propanoate ester moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The final step involves the esterification of the formylated bromothiophene with methyl 3-bromopropanoate in the presence of a base such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-bromo-5-carboxythiophen-2-yl)propanoate.
Reduction: 3-(4-bromo-5-hydroxymethylthiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways involving thiophene derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the biological activity of thiophene-containing molecules, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:
Methyl 3-(4-bromo-2-thienyl)propanoate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 3-(5-formyl-2-thienyl)propanoate: Lacks the bromo group, which can affect its substitution reactions and electronic properties.
Methyl 3-(4-chloro-5-formylthiophen-2-yl)propanoate:
The uniqueness of this compound lies in the combination of the bromo and formyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H9BrO3S |
|---|---|
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)3-2-6-4-7(10)8(5-11)14-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
VMDPGWIZZKDOPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC(=C(S1)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




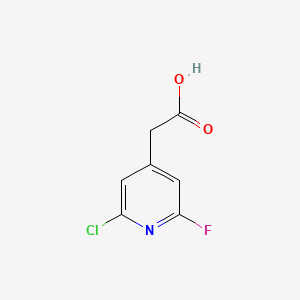



![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)



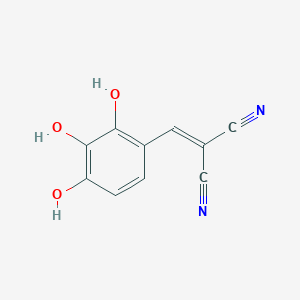
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
